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Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B1499794

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, ensuring the genotoxic safety of a
drug substance is paramount. This guide provides a comparative genotoxicity assessment of
the direct-acting antiviral agent Sofosbuvir against a potential process-related impurity,
Sofosbuvir Impurity N, which has been identified as a diastereoisomer of the parent drug.
While Sofosbuvir has been demonstrated to be non-genotoxic, the presence of impurities, even
those with close structural resemblance such as diastereomers, necessitates a thorough
evaluation as minor stereochemical changes can lead to different toxicological profiles.

This guide summarizes the findings from a standard battery of genotoxicity tests, including in
silico assessment, a bacterial reverse mutation assay (Ames test), an in vitro mammalian cell
micronucleus assay, and an in vivo chromosomal aberration assay. The data presented for
Sofosbuvir is based on published literature, while the data for Impurity N is hypothetical,
generated for illustrative purposes to guide risk assessment in a scenario where an impurity
raises a genotoxic concern.

Executive Summary of Genotoxicity Findings

The comprehensive genotoxicity testing of Sofosbuvir and the hypothetical assessment of its
diastereomeric Impurity N reveal a clear distinction in their genotoxic potential. Sofosbuvir
consistently demonstrated a lack of genotoxic activity across all assays performed. In contrast,
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the hypothetical data for Impurity N suggests a potential for mutagenicity and clastogenicity in

in vitro systems.

In Vivo
Bacterial In Vitro Chromoso
. . Overall
In Silico Reverse Micronucle mal .
. . . Genotoxicit
Test Article Assessmen  Mutation us Assay Aberration
y
t (ICH M7) Assay (CHO-K1 Assay (Rat .
Conclusion
(Ames Test) cells) Bone
Marrow)
No structural
alerts for
) mutagenicity ) ) ) Non-
Sofosbuvir Negative Negative Negative ]
or genotoxic
clastogenicity
] Potentially
Sofosbuvir Structural o - ) T
_ Positive in Positive with genotoxic in
Impurity N alert for ) ) ) ]
) ) TA100 with and without Negative vitro, not
(Hypothetical potential DNA o o )
o S9 activation.  S9 activation. expressed in
Data) reactivity.

Vivo.

Detailed Experimental Data
In Silico Genotoxicity Prediction

An initial in silico analysis was conducted using two complementary (Q)SAR methodologies, as

recommended by the ICH M7 guideline, to predict the genotoxic potential of both Sofosbuvir

and its diastereomeric Impurity N.
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Compound

(Q)SAR System 1
(Expert Rule-
Based, e.g., Derek
Nexus)

(Q)SAR System 2
(Statistical-Based,
e.g., Sarah Nexus)

ICH M7 Class
Prediction

Sofosbuvir

No structural alerts for

mutagenicity.

No structural alerts for

mutagenicity.

Class 5

Sofosbuvir Impurity N
(Hypothetical)

Plausible structural
alert for aromatic
amine-like

mutagenicity.

Positive prediction for

mutagenicity.

Class 2

Bacterial Reverse Mutation Assay (Ames Test) - OECD

471

The Ames test was performed to evaluate the potential of Sofosbuvir and Impurity N to induce

gene mutations in various strains of Salmonella typhimurium and Escherichia coli.

Table 1. Ames Test Results for Sofosbuvir and Impurity N (Hypothetical Data)
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In Vitro Mammalian Cell Micronucleus Assay - OECD 487

This assay was conducted to assess the potential of the test articles to induce chromosomal
damage in Chinese Hamster Ovary (CHO-K1) cells.

Table 2: In Vitro Micronucleus Assay Results for Sofosbuvir and Impurity N (Hypothetical Data)

%

. Concentration Metabolic Micronucleate
Test Article o ] Result
(ng/mL) Activation (S9) d Binucleated
Cells
_ No significant )
Sofosbuvir 0, 50, 100, 200 - ) Negative
increase
No significant )
0, 50, 100, 200 + ] Negative
increase
Statistically
Impurity N significant, dose- N
] 0, 10, 25, 50 - Positive
(Hypothetical) dependent
increase
Statistically
significant, dose- N
0, 10, 25, 50 + Positive
dependent
increase

In Vivo Mammalian Chromosomal Aberration Test -
OECD 475

Following the positive in vitro findings for Impurity N, an in vivo study was conducted to
determine if these effects translate to a whole animal system.
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Table 3: In Vivo Chromosomal Aberration Assay in Rat Bone Marrow for Impurity N
(Hypothetical Data)

. ) % Cells with

Treatment Sampling Time
Dose (mgl/kg) Chromosomal Result
Group (h) .
Aberrations

Vehicle Control 0 24 0.8 Negative
Impurity N 200 24 1.0 Negative
1000 24 1.2 Negative
2000 24 1.1 Negative

Positive Control
(Cyclophosphami 40 24 15.2 Positive
de)

Experimental Protocols

A summary of the methodologies for the key genotoxicity assays is provided below.

Bacterial Reverse Mutation Assay (Ames Test) - OECD
471

e Test System:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and
Escherichia coli strain WP2 uvrA (pKM101).

e Method: The plate incorporation method was used. Test article, bacterial tester strain, and,
where applicable, S9 mix were combined in molten top agar and poured onto minimal
glucose agar plates.

e Dose Levels: A preliminary toxicity test determined the dose range. For the main experiment,
at least five analysable concentrations were used, up to a maximum of 5000 pu g/plate .

o Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction was used.
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o Controls: Vehicle (DMSO) and known mutagens for each strain (with and without S9) were
used as negative and positive controls, respectively.

o Evaluation: Plates were incubated at 37°C for 48-72 hours, and revertant colonies were
counted. A positive result is defined as a dose-related increase in the number of revertant
colonies and/or a reproducible twofold increase over the negative control.

In Vitro Mammalian Cell Micronucleus Assay - OECD 487

o Test System: Chinese Hamster Ovary (CHO-K1) cells.

Method: Cells were exposed to the test article for a short duration (3-6 hours) in the
presence and absence of S9, and for a longer duration (24 hours) without S9. Cytochalasin
B was added to block cytokinesis, allowing for the identification of binucleated cells.

Dose Levels: A cytotoxicity assay (e.g., relative population doubling) was performed to
determine the appropriate concentration range, with the highest concentration aiming for
approximately 55£5% cytotoxicity.

Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction was used.

Controls: Vehicle (DMSO) and known clastogens (e.g., Mitomycin C without S9,
Cyclophosphamide with S9) were used as negative and positive controls.

Evaluation: At least 2000 binucleated cells per concentration were scored for the presence of
micronuclei. A statistically significant, dose-dependent increase in the frequency of
micronucleated cells indicates a positive result.

In Vivo Mammalian Chromosomal Aberration Test -
OECD 475

o Test System: Sprague-Dawley rats.

» Method: Animals were administered the test article by oral gavage. A metaphase-arresting
agent (e.g., colchicine) was administered prior to sacrifice. Bone marrow cells were
harvested, fixed, and stained.
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e Dose Levels: A preliminary range-finding study was conducted to determine the maximum
tolerated dose (MTD). Three dose levels, including the MTD, were used in the main study.

» Controls: A vehicle control group and a positive control group (administered a known
clastogen like cyclophosphamide) were included.

» Evaluation: At least 200 metaphase spreads per animal were analysed for chromosomal
aberrations. A statistically significant, dose-related increase in the percentage of cells with
aberrations indicates a positive result.
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Caption: Standard workflow for genotoxicity assessment.
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 To cite this document: BenchChem. [Genotoxicity Assessment: A Comparative Analysis of
Sofosbuvir and its Diastereomeric Impurity N]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1499794#genotoxicity-assessment-of-sofosbuvir-
impurity-n-versus-parent-drug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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